Cas no 21517-30-6 (6-hydrazino1,2,4triazolo3,4-aphthalazine)

6-hydrazino1,2,4triazolo3,4-aphthalazine 化学的及び物理的性質
名前と識別子
-
- 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine
- [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazine
- 6-Hydrazino-s-triazolo<3,4-a>phthalazin
- 21517-30-6
- DTXSID50313455
- NSC-270402
- 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine
- C9H8N6
- MFCD00490040
- STL357364
- Oprea1_000218
- AKOS BBS-00002550
- NSC270402
- AKOS000271366
- 6-hydrazino1,2,4triazolo3,4-aphthalazine
-
- MDL: MFCD00490040
- インチ: InChI=1S/C9H8N6/c10-12-8-6-3-1-2-4-7(6)9-13-11-5-15(9)14-8/h1-5H,10H2,(H,12,14)
- InChIKey: YDEVRXFFVFPHBM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=NN)NN3C=NN=C23
計算された属性
- せいみつぶんしりょう: 200.08100
- どういたいしつりょう: 200.08104428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- PSA: 81.13000
- LogP: 1.33640
6-hydrazino1,2,4triazolo3,4-aphthalazine セキュリティ情報
6-hydrazino1,2,4triazolo3,4-aphthalazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-hydrazino1,2,4triazolo3,4-aphthalazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H955833-100mg |
6-hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 100mg |
$ 80.00 | 2022-06-04 | ||
Chemenu | CM514754-5g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 95% | 5g |
$368 | 2022-12-28 | |
BAI LING WEI Technology Co., Ltd. | 061306-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 95% | 1g |
¥ 1936 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J20F061306-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 0.95 | 1g |
¥2618 | 2023-11-24 | |
Ambeed | A990487-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 95+% | 1g |
$146.0 | 2024-07-28 | |
Chemenu | CM514754-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 95% | 1g |
$123 | 2022-12-28 | |
Fluorochem | 061306-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 95% | 1g |
£88.00 | 2022-03-01 | |
abcr | AB218844-1g |
6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine, 95%; . |
21517-30-6 | 95% | 1g |
€179.70 | 2025-02-27 | |
BAI LING WEI Technology Co., Ltd. | K664102438-1g |
6-hydrazino1,2,4triazolo3,4-aphthalazine |
21517-30-6 | 95% | 1g |
¥1540 | 2023-11-24 | |
TRC | H955833-50mg |
6-hydrazino[1,2,4]triazolo[3,4-a]phthalazine |
21517-30-6 | 50mg |
$ 65.00 | 2022-06-04 |
6-hydrazino1,2,4triazolo3,4-aphthalazine 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
6-hydrazino1,2,4triazolo3,4-aphthalazineに関する追加情報
6-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine: A Comprehensive Overview
The compound with CAS No. 21517-30-6, commonly referred to as 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of phthalazine, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The addition of the hydrazine group at the 6-position introduces unique chemical properties that make it a valuable compound for various applications.
Phthalazine itself is a well-known heterocyclic compound with a structure similar to benzene but containing two nitrogen atoms. The introduction of the hydrazine group at the 6-position in this case creates a molecule with enhanced reactivity and functional versatility. This modification allows for potential applications in drug design, material synthesis, and catalysis. Recent studies have explored the electronic properties of this compound, revealing its potential as a building block for advanced materials such as organic semiconductors and coordination polymers.
The synthesis of 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine typically involves multi-step reactions that require precise control over reaction conditions. Researchers have employed various strategies, including condensation reactions and cyclization processes, to achieve high yields of this compound. The use of microwave-assisted synthesis has also been reported as an efficient method for its preparation. These advancements in synthetic methodology have significantly contributed to the accessibility of this compound for further research and development.
One of the most promising applications of 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine lies in its potential as a precursor for more complex molecular architectures. Its ability to undergo further functionalization enables the creation of molecules with tailored properties for specific purposes. For instance, the hydrazine group can act as a reactive site for coupling reactions with other functional groups or biomolecules. This makes it an attractive candidate for use in drug delivery systems and bioconjugation technologies.
Recent studies have also highlighted the role of 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine in metalloorganic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are highly sought after due to their exceptional surface areas and porosity, which make them ideal for gas storage and separation applications. The incorporation of this compound into such frameworks has been shown to enhance their stability and selectivity under various operating conditions.
In addition to its structural versatility, 6-hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine exhibits interesting optical properties that are being explored for applications in optoelectronics. Its absorption and emission characteristics make it suitable for use in light-emitting diodes (LEDs) and photovoltaic devices. Researchers are actively investigating ways to optimize these properties through chemical modifications and structural engineering.
The environmental impact of synthesizing 6-hydrazinyl[1,2,a]triazolo[3,a-phthalazine has also been a topic of interest among chemists. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For example, the use of biodegradable solvents and catalytic systems has been proposed as an eco-friendly alternative to traditional synthetic methods.
In conclusion,6-hydrazinyl[1,a,a,a-triazolo[a,a-phthalazine is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties and functional versatility make it an invaluable tool for researchers seeking to develop innovative materials and technologies. As ongoing research continues to uncover new applications and improve synthetic methodologies,the significance of this compound in both academic and industrial settings is expected to grow further.
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